Superior Binding Affinity to HSP90β Compared to Ganetespib
Luminespib demonstrates a 14-fold higher binding affinity for HSP90β (Kd = 1.7 nM) compared to the second-generation inhibitor ganetespib (Kd = 24 nM) [1]. This difference in target engagement is a critical parameter for in vitro and in vivo study design.
| Evidence Dimension | Binding Affinity (Kd) to HSP90β |
|---|---|
| Target Compound Data | 1.7 nM |
| Comparator Or Baseline | Ganetespib (STA-9090) at 24 nM |
| Quantified Difference | 14-fold higher affinity for Luminespib |
| Conditions | Fluorescence polarization (FP) competitive binding assay for Luminespib; fluorescence quenching method for ganetespib. |
Why This Matters
Higher binding affinity may translate to more potent target engagement at lower concentrations, potentially reducing off-target effects and enabling more robust pharmacodynamic modulation in experimental systems.
- [1] BindingDB. BDBM50439621 (Ganetespib). Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50439621 View Source
